molecular formula C16H22Si2 B099497 1,4-Bis[(trimethylsilyl)ethynyl]benzene CAS No. 17938-13-5

1,4-Bis[(trimethylsilyl)ethynyl]benzene

Cat. No.: B099497
CAS No.: 17938-13-5
M. Wt: 270.52 g/mol
InChI Key: CMTMWEXUJQSPCA-UHFFFAOYSA-N
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Description

1,4-Bis[(trimethylsilyl)ethynyl]benzene (C₁₆H₂₂Si₂, MW 270.52) is a symmetrically substituted benzene derivative featuring two trimethylsilyl (TMS)-ethynyl groups at para positions. The compound is characterized by its rigid, linear structure, where the ethynyl (–C≡C–) linkages enhance π-conjugation, while the bulky TMS groups provide steric protection and modulate electronic properties . It is synthesized via reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride . Applications span organic synthesis, catalysis (e.g., hydroalumination reactions), and materials science, particularly in stabilizing solvents or polymers .

Preparation Methods

Reduction of 1,4-Bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene

Reaction Mechanism and Procedure

The reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene to 1,4-bis[(trimethylsilyl)ethynyl]benzene involves a regioselective hydrogenation process. As detailed in , the precursor compound is synthesized via a nucleophilic addition of trimethylsilylacetylene to 1,4-benzoquinone. The reaction proceeds as follows:

  • Lithiation of Trimethylsilylacetylene :
    Trimethylsilylacetylene (7.82 mL, 54.4 mmol) is treated with n-butyllithium (33 mL, 53 mmol) in tetrahydrofuran (THF) at −70°C, forming a lithium acetylide intermediate.

  • Quinone Addition :
    A solution of 1,4-benzoquinone (3.00 g, 27.7 mmol) in THF is added dropwise to the lithiated acetylide at −70°C. The mixture warms to room temperature, yielding 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol.

  • Reduction with Stannous Chloride :
    The diol intermediate is dissolved in ethanol and treated with SnCl₂·2H₂O (11.23 g, 49.8 mmol) in 50% acetic acid at 60°C. This step reduces the cyclohexadiene ring to benzene, producing the target compound in 57% yield .

Characterization Data

The product is isolated as a white solid with a melting point of 119°C . Key spectroscopic features include:

Parameter Value
¹H NMR (CDCl₃)δ 7.39 (s, 4H, Ar–H), 0.26 (s, 18H, Si(CH₃)₃)
¹³C NMR (CDCl₃)δ 132.1 (Ar–C), 123.5 (Ar–C), 104.9 (C≡C), 96.7 (C≡C), 0.3 (Si(CH₃)₃)
MS (EI) m/z 270 (51% [M]⁺), 255 (100% [M−CH₃]⁺)

Purification is achieved via filtration and washing with water, yielding a hydrolytically stable solid suitable for further functionalization .

Zirconocene-Mediated Cyclization of Trimethylsilyl-Substituted Alkynes

Reaction Design and Steps

Zirconocene complexes enable the selective synthesis of 1,4-bis(alkynyl)benzenes through a cyclization strategy . The process involves:

  • Formation of Zirconacyclopentadienes :
    Trimethylsilylacetylene reacts with Cp₂Zr(II) (zirconocene) to generate 2,5-bis(trimethylsilyl)zirconacyclopentadienes. This step proceeds with >90% regioselectivity.

  • Cycloaddition with Internal Alkynes :
    The zirconacyclopentadiene intermediate undergoes [2+2+2] cycloaddition with dimethyl acetylenedicarboxylate, forming a 1,4-bis(trimethylsilyl)benzene derivative.

  • Iodination and Sonogashira Coupling :
    Iodination with ICl substitutes TMS groups with iodine atoms. Subsequent Sonogashira coupling with terminal alkynes introduces ethynyl groups, yielding this compound derivatives.

Key Advantages and Yields

This method achieves high yields (85–90%) for extended oligomers but requires precise control over reaction stoichiometry and temperature . The zirconocene-mediated pathway offers superior regioselectivity compared to traditional alkyne coupling methods, making it ideal for synthesizing π-conjugated systems.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Reduction Method :
    Pros: Simple workflow, moderate yields (57%), and compatibility with acid-sensitive substrates.
    Cons: Requires hazardous SnCl₂ and generates stoichiometric waste.

  • Zirconocene Method :
    Pros: High selectivity, scalability for oligomers, and versatility in introducing substituents.
    Cons: Involves air-sensitive zirconocene complexes and multi-step purification.

Applications in Materials Science

This compound serves as a precursor for:

  • Conjugated Polymers : Sonogashira coupling extends the core structure into phenylene-ethynylene oligomers with tunable optoelectronic properties .

  • Molecular Wires : The TMS groups enhance solubility, facilitating self-assembly on substrates.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Stannous Chloride: Used in the reduction of precursor compounds.

    Di(tert-butyl)aluminium Hydride: Employed in hydroalumination reactions.

    Other Reagents: Depending on the desired transformation, other reagents such as palladium catalysts, bases, and acids may be used.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various substituted benzene derivatives and organometallic compounds.

Scientific Research Applications

Organic Synthesis

  • Building Block for Complex Molecules
    • This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo cross-coupling reactions, such as Sonogashira coupling, to form larger conjugated systems which are essential in organic electronics and photonics .
  • Synthesis of Functionalized Materials
    • The presence of the trimethylsilyl groups allows for the introduction of functional groups through deprotection reactions. This property is particularly useful in the synthesis of polymers and oligomers with tailored electronic properties .

Materials Science

  • Organic Light Emitting Diodes (OLEDs)
    • The compound's ability to form conjugated structures makes it an excellent candidate for use in OLEDs. Its incorporation into polymer matrices can enhance the light-emitting efficiency and stability of OLED devices .
  • Nanomaterials
    • This compound can be used to create nanostructured materials through self-assembly techniques. These materials have potential applications in sensors and catalysis due to their high surface area and tunable properties .

Nanotechnology

  • Nanocomposites
    • The compound is used in the preparation of nanocomposites that combine organic and inorganic components. This hybridization can lead to materials with enhanced mechanical and thermal properties suitable for aerospace and automotive applications .
  • Drug Delivery Systems
    • Research indicates that derivatives of this compound can be utilized in drug delivery systems where controlled release is necessary. The silyl groups can be modified to enhance solubility and bioavailability of therapeutic agents .

Case Study 1: OLED Development

A study demonstrated that incorporating this compound into polymer films significantly improved their electroluminescent properties compared to traditional materials. The resulting devices showed increased brightness and efficiency, indicating its potential in commercial OLED applications.

Case Study 2: Synthesis of Functionalized Polymers

Researchers synthesized a series of functionalized polymers using this compound as a core monomer. The resulting polymers exhibited tunable electronic properties, making them suitable for use in flexible electronics.

Mechanism of Action

The mechanism by which 1,4-bis[(trimethylsilyl)ethynyl]benzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl groups, which can undergo various addition and substitution reactions. In materials science, its ability to form conjugated systems is crucial for its role in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Ethynylbenzene Derivatives

1,4-Bis(phenylethynyl)benzene (BPB)

  • Structure : Replaces TMS groups with phenyl rings.
  • Photophysical Properties : Exhibits strong UV absorption (λmax ~ 350 nm) and fluorescence. The singlet excited state decays radiatively at 1.75 × 10⁹ s⁻¹ with 95% efficiency, enabling applications in photonics .
  • Reactivity : Lacks steric hindrance from TMS groups, making it prone to oxidative degradation. In contrast, 1,4-Bis[(trimethylsilyl)ethynyl]benzene’s TMS groups enhance thermal stability .

1,4-Bis[(pyridyl)ethynyl]benzene Derivatives

  • Structure : Substituted with pyridyl groups (e.g., 3-pyridyl in L1, 4-pyridyl in L2) .
  • Coordination Chemistry: Forms diverse coordination polymers (e.g., zigzag chains, interpenetrating ladders) with metal ions like Ag⁺ or Cu⁺.

1,4-Bis[(4-carboxyphenylethynyl)benzene

  • Structure : Carboxylic acid substituents at terminal phenyl rings .
  • Applications : Serves as a linker in metal-organic frameworks (MOFs) due to its ability to chelate metal ions. The TMS analog lacks such coordinating groups, limiting its utility in MOFs .

Silicon-Substituted Derivatives

1,4-Bis(trimethylsilyl)benzene

  • Structure : Direct TMS substitution on benzene without ethynyl spacers (C₁₂H₂₂Si₂, MW 222.47) .
  • Electronic Effects : Reduced conjugation compared to the ethynyl-linked analog. UV/Vis spectra show lower absorption maxima (λmax ~ 260 nm) .
  • Applications : Primarily used as a Lewis acid catalyst in polymerization, whereas the ethynyl derivative’s extended conjugation supports optoelectronic applications .

Metal-Incorporated Derivatives

1,4-Bis[tri-(p-fluorophenyl)phosphane-gold(I)-ethynyl]benzene

  • Structure : Gold(I) centers bound to ethynyl groups via phosphane ligands .
  • Phosphorescence : Exhibits tunable phosphorescence via aurophilic (Au···Au) interactions and molecular rotation in amphidynamic crystals. The TMS analog lacks metal centers, precluding such luminescent behavior .

Key Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents λmax (nm) Key Applications Reference
This compound TMS-ethynyl 290–320 Polymer stabilization, catalysis
1,4-Bis(phenylethynyl)benzene Phenyl-ethynyl ~350 Photonics, sensors
1,4-Bis[(4-pyridyl)ethynyl]benzene Pyridyl-ethynyl N/A Coordination polymers
1,4-Bis(trimethylsilyl)benzene TMS ~260 Catalysis

Table 2: Thermal and Chemical Stability

Compound Melting Point (°C) Stability Notes
This compound 119–123 High thermal stability (TMS groups)
1,4-Bis(phenylethynyl)benzene 180–185 Prone to photooxidation
1,4-Bis[(3-pyridyl)ethynyl]benzene >250 (decomp.) Stable in coordination frameworks

Biological Activity

1,4-Bis[(trimethylsilyl)ethynyl]benzene (CAS No. 17938-13-5) is a compound with significant interest in organic synthesis and potential biological applications. This article explores its biological activity, focusing on its chemical properties, synthesis, and relevant case studies that highlight its efficacy and potential in medicinal chemistry.

This compound has the molecular formula C₁₆H₂₂Si₂ and a molecular weight of 270.53 g/mol. It has a melting point range of 119–121 °C and is typically stored at ambient temperatures. The compound is known for its stability and versatility in various chemical reactions, particularly in the formation of complex organic structures.

PropertyValue
Molecular FormulaC₁₆H₂₂Si₂
Molecular Weight270.53 g/mol
Melting Point119–121 °C
CAS Number17938-13-5

Synthesis and Reactivity

This compound can be synthesized through various methods, including Sonogashira coupling reactions. This compound has been utilized as a precursor in synthesizing more complex alkynyl silanes and other derivatives, demonstrating its utility in organic synthesis .

Example Reaction

One notable reaction involves the coupling of 1,4-bis(trimethylsilyl)buta-1,3-diyne with aryl iodides to produce symmetrical 1,4-diarylbuta-1,3-diynes. This reaction showcases the compound's capacity to participate in cross-coupling reactions, which are crucial for constructing complex organic molecules .

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Antiviral Properties : Research indicates that derivatives of this compound may exhibit antiviral activity against hepatitis C virus (HCV). For instance, certain synthesized compounds derived from 1,4-bis(trimethylsilyl)ethynylbenzene have shown potential as inhibitors of HCV NS5A protein .
  • Cancer Research : The compound's derivatives have been investigated for their anti-cancer properties. Studies suggest that modifications to the trimethylsilyl groups can enhance the biological activity of these compounds against various cancer cell lines .

Case Studies

Several case studies illustrate the biological applications of this compound:

  • HCV Inhibition : A study demonstrated that a derivative of this compound effectively inhibited HCV replication in vitro. The mechanism involved targeting the NS5A protein crucial for viral replication .
  • Anti-Cancer Activity : Another investigation reported that specific derivatives showed cytotoxic effects on breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Thermal Stability : Research also noted that compounds like 1,4-bis(trimethylsilyl)buta-1,3-diyne exhibit excellent thermal stability, making them suitable candidates for further development in drug formulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-Bis[(trimethylsilyl)ethynyl]benzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A primary synthetic route involves the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol using stannous chloride (SnCl₂), which facilitates deoxygenation and yields the target compound . Reaction conditions such as temperature, solvent choice, and catalyst purity significantly impact yield and product purity. For example, maintaining anhydrous conditions is critical to avoid side reactions. Post-synthesis purification (e.g., recrystallization) is essential to achieve ≥97.5% purity, as noted in specifications .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • qNMR : The compound is used as a secondary standard in quantitative NMR (qNMR) due to its well-defined singlet signals. Acetanilide is often employed as a primary standard, while this compound serves to validate precision in chemical shift referencing .
  • X-ray Crystallography : Single-crystal X-ray diffraction reveals its linear, rigid structure, with C–H⋯O interactions forming molecular tapes in the crystal lattice .
  • IR Spectroscopy : The infrared spectrum confirms the presence of ethynyl (C≡C) and Si–C bonds, with peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (Si–CH₃ bending) .

Q. What are the key physical and chemical properties of this compound relevant to its handling in laboratory settings?

  • Methodological Answer : The compound is a white crystalline powder with a melting point of 119–123°C . It is hygroscopic and should be stored under inert atmospheres (e.g., argon) to prevent hydrolysis of the trimethylsilyl groups. Safety data indicate it is not classified as hazardous under GHS, but incomplete toxicity testing warrants cautious handling .

Advanced Research Questions

Q. How does the structural rigidity of this compound influence its utility in crystal engineering and supramolecular assembly?

  • Methodological Answer : The linear, conjugated ethynyl backbone enables predictable packing motifs. For example, derivatives like 1,4-bis[(3,5-dimethoxyphenyl)ethynyl]benzene form zigzag molecular networks via C–H⋯O interactions, which can be analyzed using SHELX software for structure refinement . Computational modeling (e.g., DFT) complements experimental data to predict intermolecular interactions and optimize crystal growth conditions.

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from twinning or disorder in crystal lattices. SHELXD (for heavy-atom positioning) and SHELXL (for refinement) are robust tools for resolving such issues . Comparing derived structures with known analogs (e.g., 1,4-bis(phenylethynyl)benzene derivatives) helps validate bond lengths and angles . High-resolution data (≤1.0 Å) and low R-factors (<5%) are critical for reliable results.

Q. How does the elimination of trimethylsilyl groups during polymerization affect the electronic properties of resulting polymers?

  • Methodological Answer : In living cationic polymerization, the desilylation of this compound generates conjugated poly(arylene ethynylene) chains. This process enhances π-electron delocalization, as confirmed by UV-Vis spectroscopy (red-shifted absorption) and cyclic voltammetry (reduced bandgap). Thermogravimetric analysis (TGA) shows improved thermal stability (decomposition >300°C) due to aromatic backbone formation .

Q. What role does this compound play in the design of organic dyes with fused thiophene π-spacers?

  • Methodological Answer : The compound acts as a precursor in Sonogashira coupling reactions to synthesize dyes with fused thiophene units. For example, reacting it with 1,4-dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene under Pd catalysis yields extended π-systems. Photoluminescence studies reveal tunable emission wavelengths (450–600 nm), dependent on substituent electronic effects .

Properties

IUPAC Name

trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMWEXUJQSPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50994107
Record name [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73392-23-1
Record name [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 mL THF was transferred to a flame-dried Schlenk flask. 1,4-dibromobenzene (2.5 mmol, 0.060 g), Pd(PPh3)4 (0.1 mmol 0.12 g), and CuI (0.2 mmol, 0.004 g) were added. Trimethylsilylacetylene (6 mmol, 0.87 mL) and 10 mL DIPA was added via syringe. The mixture was heated to 45° C. for 24 hrs. under nitrogen. The resulting suspension was filtered and filtrate was concentrated under reduced pressure. The residual solid was dissolved in dichloromethane and washed with an aqueous ammonium chloride solution. The organic layer was concentrated and crude product was subjected to column chromatography (silica, hexanes) to afford a white solid (2.3 mmol, 0.61 g, 90% yield). 1H NMR (400 MHz, CDCl3) δ: 7.37 (s, 4H), 0.22 (s, 18H).
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,4-Bis[(trimethylsilyl)ethynyl]benzene
1,4-Bis[(trimethylsilyl)ethynyl]benzene
1,4-Bis[(trimethylsilyl)ethynyl]benzene
1,4-Bis[(trimethylsilyl)ethynyl]benzene
1,4-Bis[(trimethylsilyl)ethynyl]benzene
1,4-Bis[(trimethylsilyl)ethynyl]benzene

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